molecular formula C26H34N6O2S B606069 Itk antagonist CAS No. 1149753-56-9

Itk antagonist

Cat. No. B606069
M. Wt: 494.65
InChI Key: MUAICZWSFWUFNA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI-10N is a potent antagonist of Interleukin-2 inducible T-cell kinase (ITK).

Scientific Research Applications

ITK in T-Cell Signaling and Immune Responses

ITK antagonists, such as Ibrutinib, have shown significant potential in modulating immune responses, particularly in T-cell signaling. ITK plays a critical role in T-cell signaling and contributes to the pathogenesis of certain infectious, autoimmune, and neoplastic diseases. The ablation of ITK subverts Th2 immunity, thereby potentiating Th1-based immune responses. This is particularly relevant in the context of chronic lymphocytic leukemia and infectious diseases like Leishmania major and Listeria monocytogenes, where ITK inhibition by Ibrutinib has demonstrated broad therapeutic utility (Dubovsky et al., 2013).

Development of Selective ITK Inhibitors

Selective ITK inhibitors have been developed to address inflammatory disorders such as asthma. The discovery of tetrahydroindazole-containing selective ITK inhibitors, with improved potency, selectivity, and reduced cytotoxicity, exemplifies this progress. These optimized analogues show potential in reducing IL-2 and IL-13 production in vivo, suggesting their efficacy in treating inflammatory disorders (Burch et al., 2015).

Covalent Inhibitors of ITK

Recent advancements include the discovery of covalent inhibitors of ITK, like the 7H-pyrrolo[2,3-d]pyrimidine derivatives. These inhibitors not only exhibit potent activity against ITK but also show excellent selectivity over related kinases, potentially offering new therapeutic avenues for autoimmune diseases and T cell leukemia/lymphoma (Tang et al., 2019).

Dual ITK/RLK Inhibition

PRN694, a novel selective covalent ITK/RLK inhibitor, highlights the potential of targeting both ITK and RLK for the treatment of T-cell- or NK cell-mediated diseases. This inhibitor blocks T-cell and NK cell activation, showing promise in treating autoimmune, inflammatory, and malignant diseases (Zhong et al., 2014).

ITK in Dermatology

ITK inhibitors have also been proposed for the treatment of inflammatory skin diseases like atopic dermatitis and allergic contact dermatitis. The inhibition of ITK can significantly reduce inflammatory symptoms in skin disease models, suggesting its potential as a therapeutic target in dermatology (von Bonin et al., 2011).

ITK and HIV Replication

ITK inhibitors have been shown to block multiple steps of HIV replication. By inhibiting ITK, the propagation of HIV within T cells can be markedly reduced, offering a novel approach to HIV treatment (Readinger et al., 2008).

properties

CAS RN

1149753-56-9

Product Name

Itk antagonist

Molecular Formula

C26H34N6O2S

Molecular Weight

494.65

IUPAC Name

N-[1-(2-Hydroxy-2-methylpropyl)-5-[[[(1S)-1,2,2-trimethylpropyl]amino]methyl]-1H-benzimidazol-2-yl]-5-(1H-pyrazol-4-yl)-2-thiophenecarboxamide

InChI

InChI=1S/C26H34N6O2S/c1-16(25(2,3)4)27-12-17-7-8-20-19(11-17)30-24(32(20)15-26(5,6)34)31-23(33)22-10-9-21(35-22)18-13-28-29-14-18/h7-11,13-14,16,27,34H,12,15H2,1-6H3,(H,28,29)(H,30,31,33)/t16-/m0/s1

InChI Key

MUAICZWSFWUFNA-INIZCTEOSA-N

SMILES

O=C(C1=CC=C(C2=CNN=C2)S1)NC3=NC4=CC(CN[C@@H](C)C(C)(C)C)=CC=C4N3CC(C)(O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BI-10N;  BI-10-N;  BI10N;  BI 10N;  BI 10 N; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Itk antagonist
Reactant of Route 2
Reactant of Route 2
Itk antagonist
Reactant of Route 3
Reactant of Route 3
Itk antagonist
Reactant of Route 4
Reactant of Route 4
Itk antagonist
Reactant of Route 5
Reactant of Route 5
Itk antagonist
Reactant of Route 6
Itk antagonist

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.